3-(4-Methylpiperazin-1-yl)azepane

Description

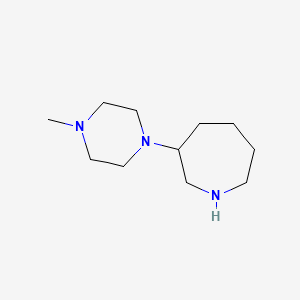

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11-4-2-3-5-12-10-11/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVKOVOCKMCNCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals. The protons on the azepane ring would likely appear as a series of multiplets in the range of 1.5-3.5 ppm. The protons on the piperazine (B1678402) ring adjacent to the nitrogen atoms are anticipated to resonate between 2.5 and 3.5 ppm. A distinct singlet for the N-methyl group is expected around 2.2-2.6 ppm. zbwhr.com

¹³C NMR: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. The carbon atoms of the azepane ring are predicted to have chemical shifts in the aliphatic region. The carbons of the N-methylpiperazine moiety would also appear in this region, with the N-methyl carbon resonating at a distinct chemical shift.

Mass Spectrometry (MS): The mass spectrum of 3-(4-Methylpiperazin-1-yl)azepane would be characterized by a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the azepane and piperazine rings, as well as fragmentation within the rings themselves, providing valuable structural information.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. Key absorptions would include C-H stretching vibrations for the methylene groups in both rings, and C-N stretching vibrations. The absence of a significant N-H stretching band would confirm the tertiary nature of the nitrogen atoms involved in the linkage.

Interacive Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | Azepane ring protons (multiplets, 1.5-3.5 ppm), Piperazine ring protons (multiplets, 2.5-3.5 ppm), N-methyl protons (singlet, 2.2-2.6 ppm) zbwhr.com |

| ¹³C NMR | Aliphatic signals for both azepane and piperazine ring carbons, Distinct signal for the N-methyl carbon |

| Mass Spectrometry | Molecular ion peak, Fragmentation corresponding to cleavage between the rings and within each ring |

| IR Spectroscopy | C-H stretching, C-N stretching, Absence of N-H stretching |

Conformational Preferences of the Azepane Ring in this compound

The azepane ring can adopt several non-planar conformations, often described as pseudo-chair and pseudo-boat forms, to relieve ring strain. These conformations are in dynamic equilibrium through a process of ring inversion. The energy barrier for this inversion is generally low, allowing for rapid interconversion at room temperature. The specific puckering of the ring is influenced by the nature and position of its substituents.

The presence of the bulky 4-methylpiperazin-1-yl substituent at the 3-position of the azepane ring is expected to have a significant impact on its conformational equilibrium. To minimize steric hindrance, the azepane ring will likely favor a pseudo-chair conformation where the large substituent occupies a pseudo-equatorial position. This arrangement would be more stable than a conformation with the substituent in a more sterically hindered pseudo-axial position. The conformational diversity of substituted azepanes is a key factor in their biological activity. lifechemicals.com

Conformational Preferences of the 4-Methylpiperazine Moiety

Similar to cyclohexane, the piperazine ring predominantly adopts a chair conformation, which is the most thermodynamically stable form. nih.gov Other higher-energy conformations, such as the boat and twist-boat, also exist but are less populated. The energy difference between the chair and boat forms is significant enough that the chair conformation is the major species at equilibrium. ias.ac.in In some molecular environments, the boat conformation can be stabilized. nih.gov

Interplay of Conformational Dynamics between Azepane and Piperazine Units

Azepane Ring Dynamics: The azepane ring is a highly flexible seven-membered heterocycle. Unlike the well-defined chair conformation of cyclohexane, azepane can exist in several low-energy conformations, including various chair and boat forms. slideshare.net High-level electronic structure calculations on azepane have identified the twist-chair conformation as the most stable, with the chair conformation often representing a transition state. nih.gov The presence of substituents can significantly influence the conformational equilibrium of the azepane ring. mq.edu.au

Piperazine Ring Dynamics: The N-methylpiperazine moiety typically adopts a chair conformation, which is energetically favored over boat or twist-boat forms. nih.gov The nitrogen atoms can undergo pyramidal inversion, and the entire ring can undergo chair-to-chair interconversion. The energy barrier for this ring inversion in N,N'-dimethylpiperazine is reported to be 55.7 kJ mol⁻¹ in dichloromethane (B109758). nih.gov N-acylation or N-arylation can introduce restricted rotation around the amide or C-N bond, further complicating the conformational landscape. rsc.orgresearchgate.net In studies of 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation of the substituent was found to be preferred. nih.gov

Conformational Interplay: The linkage of the bulky 4-methylpiperazin-1-yl group to the C3 position of the azepane ring creates a complex dynamic system. The piperazine ring, likely in its stable chair form, acts as a large substituent on the flexible azepane ring. This substituent can occupy either an axial-like or equatorial-like position relative to the mean plane of the azepane's twist-chair conformation.

The energetic preference for an axial vs. equatorial position will depend on minimizing steric hindrance between the two rings. This steric strain will, in turn, influence the conformational equilibrium of the azepane ring itself, potentially favoring specific twist-chair or boat-like conformations that can better accommodate the large substituent. The rotational freedom around the C3-N bond connecting the two rings adds another layer of complexity, governing the relative orientation of the piperazine unit with respect to the azepane backbone.

| Conformation | Relative Energy (kcal/mol) | Source |

|---|---|---|

| Twist-Chair | 0.00 | Based on findings in nih.gov |

| Chair | Transition State | Based on findings in nih.gov |

| Boat | Higher Energy | Based on findings in slideshare.netnih.gov |

| Compound Type | Process | Activation Energy (kJ mol⁻¹) | Source |

|---|---|---|---|

| N,N'-Dimethylpiperazine | Ring Inversion | 55.7 | nih.gov |

| N-Benzoylated Piperazines | Ring Inversion / Amide Rotation | 56 - 80 | rsc.org |

Solid-State Structural Analysis (e.g., X-ray Crystallography of Analogues or Derivatives)

While a specific X-ray crystal structure for this compound is not publicly available, analysis of crystallographic data for related azepane and piperazine derivatives provides significant insight into its likely solid-state conformation. X-ray crystallography is a powerful tool for unambiguously determining molecular structure and stereochemistry in the solid state. rsc.org

Studies on various substituted azepane derivatives have successfully used single-crystal X-ray analysis to confirm their structure, stereochemistry, and ring conformation. For example, the stereochemistry of heavily hydroxylated azepanes, synthesized via stereoselective methods, was definitively established using X-ray crystallography. nih.govacs.org Similarly, the cis or trans stereochemistry of fused bicyclic azepane systems has been confirmed through X-ray diffraction of their hydrochloride salts. acs.org These studies consistently show the azepane ring adopting non-planar, often distorted chair or twist-chair conformations in the solid state.

Likewise, numerous crystal structures of arylpiperazine derivatives have been reported. mdpi.com These structures almost universally show the piperazine ring in a chair conformation. rsc.orgmdpi.com The orientation of substituents on the nitrogen atoms is clearly defined, providing data on preferred bond lengths and angles.

Based on these analogous structures, it can be inferred that in a crystalline state, this compound would likely feature the piperazine ring in a stable chair conformation. The azepane ring would adopt a low-energy conformation, such as a twist-chair, that minimizes crystal packing forces and intramolecular steric strain. The precise conformation and the relative orientation of the two rings would be dictated by the formation of an ordered crystal lattice.

| Scaffold/Derivative | Observed Conformation | Key Structural Feature | Source |

|---|---|---|---|

| Homopiperazine (Hexahydro-1,4-diazepine) | Twist-Chair | Long C-C bond (1.551 Å) | mdpi.com |

| N,N'-Dibenzylated Homopiperazine | Twist-Chair | C-C bond length of 1.521 Å | mdpi.com |

| Fused Bicyclic Azepanes | Cis or Trans Fused Rings | Stereochemistry confirmed by XRD | acs.org |

| N-Benzoylated Piperazines | Chair | Conformation supports NMR data | rsc.org |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

While direct molecular docking studies on 3-(4-Methylpiperazin-1-yl)azepane are not yet published, research on related azepane and piperazine (B1678402) derivatives provides a framework for predicting its potential binding interactions.

For instance, molecular docking studies on a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives, which share the azepane ring, have revealed key interaction modes with carbonic anhydrase IX, a cancer-related protein. nih.gov These studies highlighted strong coordination with the catalytic zinc ion (Zn²⁺) and hydrophobic interactions of the azepane ring within a hydrophobic pocket of the enzyme. nih.gov The flexible nature of the seven-membered azepane ring allows it to adopt various conformations, potentially enabling it to fit into diverse binding sites. Theoretical studies on dibenzo[b,f]azepine derivatives have shown that the conformation of the central ring can be influenced by substituents, which in turn affects its interaction with its environment. nih.gov

Similarly, the piperazine moiety is a common feature in many biologically active compounds. In silico studies of arylpiperazine derivatives have demonstrated their ability to form various types of interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions with their target receptors. nih.gov For example, in a study of piperazine derivatives as anti-prostate cancer agents, the piperazine ring was involved in crucial hydrogen bonding and hydrophobic interactions within the androgen receptor binding site. nih.gov

Based on these findings, it can be predicted that the this compound molecule could engage in a variety of interactions. The nitrogen atoms of both the azepane and piperazine rings can act as hydrogen bond acceptors, while the methyl group on the piperazine ring and the hydrocarbon backbone of the azepane ring can participate in hydrophobic interactions.

Table 1: Predicted Interaction Modes for this compound Based on Analogs

| Structural Moiety | Predicted Interaction Type | Potential Interacting Residues in a Binding Site |

| Azepane Ring | Hydrophobic Interactions | Leucine, Valine, Isoleucine, Phenylalanine |

| Piperazine Ring (Nitrogens) | Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| 4-Methyl Group | Hydrophobic Interactions | Alanine, Leucine |

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the structural motifs present in this compound, it could be screened against a variety of biological targets.

The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in drugs targeting a wide range of receptors, including serotonergic, dopaminergic, and adrenergic receptors. jetir.org Therefore, this compound could be a candidate for screening against G-protein coupled receptors (GPCRs) and ion channels. jetir.org In silico studies on phenylpiperazine derivatives have explored their potential as antidepressant agents by docking them with specific receptors. jetir.org

Furthermore, derivatives of both azepane and piperazine have been investigated for their potential as enzyme inhibitors. For example, azepane-containing compounds have shown inhibitory activity against carbonic anhydrase IX. nih.gov Piperazine derivatives have been studied as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. researchgate.net A virtual screening campaign of this compound against a panel of kinases, proteases, and other enzymes could uncover novel biological activities. A recent study successfully utilized in silico screening to identify novel ACE2 binding molecules from a large chemical library. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Related Compounds

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively.

The first step in developing a QSAR or QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

For compounds related to this compound, various types of descriptors have been employed in QSAR studies. In a study on the anti-proliferative activity of arylpiperazine derivatives, descriptors such as MATS7c (Moran autocorrelation of lag 7, weighted by atomic charges), MATS3e (Moran autocorrelation of lag 3, weighted by atomic Sanderson electronegativities), maxwHBa (maximum E-state index for a hydrogen bond acceptor), and WPSA-3 (weighted polar surface area) were found to be crucial in predicting biological activity. nih.gov These descriptors capture information about the charge distribution, electronegativity, hydrogen bonding capacity, and polarity of the molecules.

For the azepane moiety, geometric descriptors derived from theoretical calculations, such as the distances of atoms from a plane and dihedral angles, have been used to describe the conformation of the seven-membered ring. nih.gov These descriptors can be important for understanding how the shape of the molecule influences its interactions.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies of Azepane and Piperazine Derivatives

| Descriptor Type | Specific Example | Information Encoded |

| 2D Autocorrelation | MATS7c, MATS3e | Distribution of atomic properties (charge, electronegativity) |

| Electrotopological State | maxwHBa | Hydrogen bonding potential |

| Surface Area | WPSA-3 | Polar surface area, related to membrane permeability |

| Geometrical | Dihedral angles, interatomic distances | 3D conformation and shape |

Once a set of relevant descriptors has been calculated, various statistical methods can be used to build a predictive model. These models can then be used to estimate the activity or property of new, untested compounds.

For arylpiperazine derivatives, a QSAR model with good statistical parameters (R² = 0.8483, Q²cv = 0.7122) was developed to predict their anti-proliferative activity. nih.gov This model was able to establish a clear correlation between the calculated descriptors and the observed biological activity, providing a roadmap for the design of more potent compounds. nih.gov

The development of similar QSAR and QSPR models for this compound and its analogs could accelerate the discovery of their potential applications. By correlating structural features with properties like receptor binding affinity, enzyme inhibition, or even ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, these models can guide the synthesis and testing of new derivatives with improved characteristics. For example, in silico ADMET prediction has been successfully applied to pyrazine-based molecules to assess their drug-like properties. doaj.org

Reactivity and Derivatization Chemistry of 3 4 Methylpiperazin 1 Yl Azepane

Chemical Transformations at the Azepane Nitrogen

The secondary amine within the azepane ring is the most reactive site for electrophilic substitution due to the presence of a reactive N-H bond. This nitrogen atom is a potent nucleophile and can readily participate in a variety of bond-forming reactions.

The azepane nitrogen can be readily acylated or sulfonylated using a variety of reagents, such as acyl chlorides, anhydrides, and sulfonyl chlorides. These reactions typically proceed under basic conditions to neutralize the hydrogen halide byproduct. The resulting amides and sulfonamides are generally stable compounds. The acylation of amines is a fundamental transformation in organic synthesis.

The general scheme for the acylation and sulfonylation of the azepane nitrogen is presented below:

Acylation: Reaction with an acyl chloride (R-COCl) or anhydride ((RCO)₂O) in the presence of a base (e.g., triethylamine, pyridine) would yield the corresponding N-acylazepane derivative.

Sulfonylation: Treatment with a sulfonyl chloride (R-SO₂Cl) in the presence of a base would afford the N-sulfonylazepane derivative.

| Reagent | Product | Reaction Type |

| Acetyl chloride | 1-acetyl-3-(4-methylpiperazin-1-yl)azepane | Acylation |

| Benzoyl chloride | 1-benzoyl-3-(4-methylpiperazin-1-yl)azepane | Acylation |

| Methanesulfonyl chloride | 1-(methylsulfonyl)-3-(4-methylpiperazin-1-yl)azepane | Sulfonylation |

| p-Toluenesulfonyl chloride | 1-(tosyl)-3-(4-methylpiperazin-1-yl)azepane | Sulfonylation |

The azepane nitrogen can undergo N-alkylation with alkyl halides or other alkylating agents. acsgcipr.org This reaction introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. The construction of carbon-nitrogen bonds is a widely used transformation. acsgcipr.org The rate of this reaction is dependent on the nature of the alkylating agent and the reaction conditions.

Furthermore, if the newly formed tertiary amine is treated with an excess of a reactive alkylating agent, quaternization can occur, leading to the formation of a quaternary ammonium salt.

| Alkylating Agent | Product | Reaction Type |

| Methyl iodide | 1-methyl-3-(4-methylpiperazin-1-yl)azepane | N-Alkylation |

| Ethyl bromide | 1-ethyl-3-(4-methylpiperazin-1-yl)azepane | N-Alkylation |

| Benzyl chloride | 1-benzyl-3-(4-methylpiperazin-1-yl)azepane | N-Alkylation |

| Excess methyl iodide | 1,1-dimethyl-3-(4-methylpiperazin-1-yl)azepanium iodide | Quaternization |

Chemical Transformations at the Piperazine (B1678402) Nitrogen

The piperazine ring in 3-(4-methylpiperazin-1-yl)azepane contains two tertiary nitrogen atoms. One is substituted with a methyl group, and the other is connected to the azepane ring. These tertiary amines are less nucleophilic than the secondary amine of the azepane ring but can still undergo certain reactions, most notably quaternization.

In the parent compound, both piperazine nitrogens are substituted. However, in derivatives where the methyl group is absent (i.e., 3-(piperazin-1-yl)azepane), the secondary amine of the piperazine ring would exhibit reactivity similar to that of the azepane nitrogen, undergoing acylation, sulfonylation, and N-alkylation. In the case of this compound, the tertiary nitrogens are less reactive towards acylation and sulfonylation under standard conditions. However, they can be targeted for quaternization.

Quaternization of the 4-methylpiperazine nitrogen would occur upon treatment with a suitable alkylating agent. This reaction would introduce a positive charge on the piperazine ring.

Reactions at the Azepane Ring Carbons (e.g., alpha to nitrogen, or 3-position)

While the nitrogen atoms are the primary sites of reactivity, the carbon atoms of the azepane ring can also be functionalized, although this typically requires more specialized reagents and conditions. The carbons alpha to the azepane nitrogen (C2 and C7) are susceptible to oxidation and other transformations that are facilitated by the adjacent nitrogen atom.

Functionalization at the 3-position, where the piperazine moiety is attached, is less straightforward and would likely require a multi-step synthetic sequence, potentially involving the initial synthesis of a functionalized azepane precursor. The development of new methods for the synthesis of substituted azepanes is an active area of research. nih.gov

Regioselectivity and Stereoselectivity in Derivatization

Given the presence of multiple nitrogen atoms, regioselectivity is a key consideration in the derivatization of this compound.

Acylation and Sulfonylation: These reactions are expected to be highly regioselective for the secondary amine of the azepane ring. The tertiary amines of the piperazine ring are significantly less nucleophilic and are not expected to react under typical acylation or sulfonylation conditions.

N-Alkylation: The secondary amine of the azepane ring is the most nucleophilic nitrogen and will be preferentially alkylated. However, with a sufficiently reactive alkylating agent and under forcing conditions, quaternization of the piperazine nitrogens could compete with or follow the initial N-alkylation of the azepane. The 1-methylpiperazine (B117243) moiety has two tertiary nitrogens, and the relative reactivity towards quaternization would depend on steric factors and the electronic environment.

Stereoselectivity: The 3-position of the azepane ring is a stereocenter. Reactions at this center or at other positions on the azepane ring could lead to the formation of diastereomers if new stereocenters are created. The stereochemical outcome of such reactions would depend on the specific reagents and conditions employed, as well as any directing effects from the existing substituent. The synthesis of stereochemically defined 3-aminoazepanes has been a subject of study.

Synthesis of Conjugates and Probes for Biological Research

Detailed experimental data on the synthesis of specific conjugates and probes derived from this compound for biological research are not extensively available in publicly accessible scientific literature. However, based on the known reactivity of the functional groups present in the molecule—specifically the secondary amine of the azepane ring and the tertiary amine of the methylpiperazine moiety—several established bioconjugation strategies could theoretically be employed.

The secondary amine on the azepane ring represents a primary site for derivatization. It can readily undergo N-alkylation, N-acylation, and reductive amination reactions. These reactions would allow for the covalent attachment of a variety of molecular tags, including fluorophores, biotin, or affinity labels, to create probes for target identification and imaging studies.

For instance, conjugation to a fluorophore could be achieved by reacting this compound with a fluorophore-containing activated ester (e.g., an N-hydroxysuccinimide ester) or an isothiocyanate. The choice of linker between the azepane scaffold and the probe is critical and can influence the biological activity and solubility of the final conjugate.

Hypothetical Reaction Scheme for Fluorophore Conjugation:

Where NHS is N-hydroxysuccinimide.

This reaction would yield a fluorescently labeled derivative of the parent compound, which could be utilized in techniques such as fluorescence microscopy or flow cytometry to visualize its cellular uptake and distribution.

Table 1: Potential Probes and Conjugates of this compound

| Probe/Conjugate Type | Functional Group Targeted | Potential Application |

|---|---|---|

| Fluorescent Probe | Azepane secondary amine | Cellular imaging, target localization |

| Biotinylated Conjugate | Azepane secondary amine | Affinity-based purification, pull-down assays |

| Photoaffinity Label | Azepane secondary amine | Covalent labeling of target proteins |

Degradation Pathways and Chemical Stability Studies

Specific studies detailing the degradation pathways and chemical stability of this compound are not readily found in the current body of scientific literature. However, predictions regarding its stability can be made based on the chemical nature of its constituent functional groups. The azepane and piperazine rings are saturated heterocyclic systems and are generally considered to be chemically stable under normal physiological conditions.

Potential degradation pathways would likely involve the metabolism of the N-methyl group on the piperazine ring, which is a common site for enzymatic N-demethylation by cytochrome P450 enzymes in vivo. This would lead to the formation of the corresponding N-desmethylpiperazine metabolite.

Oxidation of the tertiary amine in the piperazine ring to form an N-oxide is another plausible metabolic pathway. The azepane ring itself is generally resistant to degradation, although enzymatic hydroxylation at one of the carbon atoms could occur.

Table 2: Predicted Metabolic Degradation Products

| Degradation Product | Metabolic Reaction |

|---|---|

| 3-(Piperazin-1-yl)azepane | N-demethylation |

| This compound N-oxide | N-oxidation |

From a chemical stability perspective, the compound is expected to be stable in a solid form under standard storage conditions (cool, dry, and dark). In solution, its stability would be pH-dependent. As a basic compound, it will form salts in acidic media, which are generally more water-soluble and may have different stability profiles compared to the free base. Strong oxidizing agents could potentially lead to the degradation of the amine functionalities. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to fully characterize its chemical stability and identify its degradation products.

Mechanistic Pharmacology and Molecular Interactions in Vitro and Preclinical Research Focus

Receptor Binding Studies

Affinity and Selectivity Profiles for Neurotransmitter Receptors (e.g., Serotonin, Dopamine, Histamine, Adrenergic)

No studies detailing the affinity and selectivity of 3-(4-Methylpiperazin-1-yl)azepane for any neurotransmitter receptors have been found.

Determination of Agonist/Antagonist Properties (e.g., GTPγS binding assays)

There is no available research, including GTPγS binding assays, to determine the agonist or antagonist properties of this compound at any receptor.

Enzyme Inhibition Assays

Kinetic Characterization of Enzyme Inhibition

No data on the kinetic characterization of enzyme inhibition by this compound are available.

Irreversible vs. Reversible Inhibition Mechanisms

There is no information to classify the potential enzyme inhibition mechanism of this compound as either reversible or irreversible.

Ion Channel Modulation Studies

No studies on the modulation of ion channels by this compound have been identified.

Molecular Mechanisms of Action in Cellular Assays

Cell-based assays are fundamental in elucidating the molecular mechanisms of novel compounds. For molecules containing the azepane-piperazine scaffold, these assays would typically investigate effects on signal transduction pathways. For instance, derivatives of piperazine (B1678402) have been studied for their effects on cellular health, showing concentration-dependent impacts on reactive oxygen species formation, intracellular glutathione (GSH), ATP depletion, and the activation of caspase-3, all of which are critical components of cell signaling and apoptosis pathways. nih.gov

Similarly, azepane derivatives have been evaluated in various cellular models. For example, certain biphenyloxy-alkyl derivatives of azepane were classified as antagonists in cAMP accumulation assays, indicating their interaction with G-protein coupled receptors (GPCRs) and their influence on downstream signaling cascades. nih.gov Given these precedents, it is plausible that this compound could modulate one or more signal transduction pathways, and its specific effects would be dependent on the cellular context and the specific protein targets with which it interacts.

Structure-Activity Relationship (SAR) Studies of Analogues

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.govchemisgroup.us For a compound like this compound, SAR studies would systematically explore how modifications to its three core components—the azepane ring, the piperazine ring, and the linker—affect its biological profile.

The seven-membered azepane ring offers significant conformational flexibility, making it a valuable component in drug design. researchgate.net Substitutions on this ring can profoundly influence a compound's interaction with its biological target. SAR studies on various azepane-containing series have shown that the nature and position of substituents can dictate potency and selectivity. mdpi.com For example, in a series of PARP-1 inhibitors with a tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol core, various substitutions led to compounds with differing anti-proliferative activities against several cancer cell lines. nih.gov This highlights the importance of exploring the chemical space around the azepane ring to identify optimal substitutions for a desired biological effect.

The piperazine ring is a common motif in medicinal chemistry, often utilized for its ability to engage in hydrogen bonding and for its favorable pharmacokinetic properties. semanticscholar.org Modifications to the piperazine ring, particularly at the N4 position (as with the methyl group in the subject compound), can significantly alter a molecule's properties. For instance, in a series of histamine H3 receptor antagonists, modifications to the piperazine scaffold were explored to enhance potency and selectivity. researchgate.net The nature of the substituent on the piperazine nitrogen can influence target binding, metabolic stability, and solubility.

While this compound features a direct linkage, studies on analogous structures often involve varying the length and nature of the linker between two cyclic moieties. For example, in a series of histamine H3 receptor ligands, the length of the alkyl chain spacer between a biphenyloxy moiety and an azepane or piperidine (B6355638) ring was a key determinant of binding affinity. nih.gov Specifically, alkyl chains of five and six carbons were found to be optimal. This suggests that the spatial relationship between the two rings is critical for effective interaction with the target protein.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. mhmedical.comnih.gov Chiral centers, such as the C3 position of the azepane ring in the subject compound, mean that the molecule can exist as different stereoisomers (enantiomers or diastereomers). These isomers can exhibit vastly different pharmacological and toxicological profiles because biological targets like enzymes and receptors are themselves chiral. For instance, studies on ketamine analogues have shown that stereochemistry can influence anaesthetic and analgesic properties. mdpi.com Therefore, the specific stereoisomer of this compound would be expected to have a distinct biological activity profile compared to its other isomers.

Target Engagement Studies in Preclinical Models

Target engagement studies are essential to confirm that a compound interacts with its intended biological target in a living organism. These non-clinical in vivo studies bridge the gap between in vitro assays and efficacy studies. For azepane-containing compounds, preclinical models have been used to demonstrate target engagement. For example, azepane derivatives classified as histamine H3 receptor antagonists were shown to block R-α-methylhistamine-induced dipsogenia in rats, providing in vivo evidence of their mechanism of action. nih.gov Such studies are crucial for validating the therapeutic hypothesis and guiding further development of a compound.

Applications As a Synthetic Building Block and Research Tool

Utilization in the Synthesis of Complex Heterocyclic Systems

The structure of 3-(4-Methylpiperazin-1-yl)azepane, featuring a secondary amine on the azepane ring and a tertiary amine within the piperazine (B1678402) ring, presents multiple reactive sites for the construction of more complex molecular architectures. The secondary amine of the azepane can serve as a nucleophile in various chemical transformations, enabling the synthesis of diverse fused and spirocyclic heterocyclic systems.

For instance, the azepane nitrogen can undergo reactions with bifunctional electrophiles to construct fused ring systems. This approach is a common strategy in heterocyclic synthesis, where a pre-existing ring is annulated with a new ring. airo.co.in By reacting this compound with reagents containing two electrophilic centers, it is possible to forge new heterocyclic rings fused to the azepane core. The specific nature of the resulting fused system would depend on the nature of the electrophile used.

Furthermore, the secondary amine can participate in multicomponent reactions, which are powerful tools for the rapid generation of molecular complexity from simple starting materials. These reactions could lead to the formation of intricate polycyclic structures incorporating the azepane-piperazine scaffold. The synthesis of fused azepine derivatives has been reported through various catalytic methods, highlighting the versatility of the azepine core in constructing complex molecular frameworks. researchgate.netresearchgate.net

Below is a table summarizing potential synthetic transformations for this compound:

| Reaction Type | Reagent/Catalyst | Potential Product |

| Pictet-Spengler Reaction | Aldehydes/Ketones | Azepino[3,4,5-cd]indoles |

| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst | N-Aryl-3-(4-methylpiperazin-1-yl)azepanes |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Alkyl-3-(4-methylpiperazin-1-yl)azepanes |

| Acylation | Acyl chlorides/Anhydrides | N-Acyl-3-(4-methylpiperazin-1-yl)azepanes |

Development of Chemical Probes for Biological Target Identification

Chemical probes are essential tools for elucidating the function of proteins and other biological targets in their native environment. The design of such probes often involves the incorporation of a reporter group, such as a fluorophore or a biotin tag, onto a scaffold that can selectively interact with the target of interest. The this compound scaffold is well-suited for the development of chemical probes due to the presence of the reactive secondary amine on the azepane ring. nih.gov

This amine provides a convenient handle for the attachment of various reporter tags through standard amide bond formation or alkylation reactions. For example, a fluorescent dye containing a carboxylic acid or an activated ester could be readily coupled to the azepane nitrogen to generate a fluorescent probe. The piperazine moiety, particularly the N-methylpiperazine group, is known to be a key pharmacophore for a variety of biological targets, including G-protein coupled receptors (GPCRs) and kinases. nih.gov Therefore, a chemical probe based on the this compound scaffold could potentially be used to identify and study the distribution and function of these targets in cells and tissues.

The development of fluorescent probes based on the piperazine scaffold has been reported for various applications, including the detection of pH changes and specific analytes. researchgate.netresearchgate.net These examples demonstrate the utility of the piperazine motif in probe design, further supporting the potential of this compound in this area.

Role in Fragment-Based Drug Discovery (FBDD) or Lead Optimization

Fragment-based drug discovery (FBDD) is a powerful approach for the identification of novel lead compounds. mdpi.com This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. prestwickchemical.com Hits from these screens are then optimized into more potent lead compounds by growing, linking, or merging the fragments. youtube.com

Saturated heterocyclic scaffolds, such as azepane and piperazine, are valuable components of fragment libraries due to their three-dimensional character and their prevalence in known drugs. researchgate.netnih.gov The compound this compound, with a molecular weight that falls within the typical range for fragments, could serve as a valuable addition to such libraries. Its rigid, yet conformationally flexible, structure provides a well-defined three-dimensional shape that can be explored for binding to various protein targets.

Contribution to the Understanding of Structure-Function Relationships in Ligand Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and involve systematically modifying the structure of a molecule to understand how these changes affect its biological activity. organic-chemistry.org The this compound scaffold provides a versatile platform for conducting such studies.

The presence of multiple points for chemical modification allows for a systematic exploration of the chemical space around this core structure. For example, the secondary amine on the azepane ring can be functionalized with a variety of substituents to probe for interactions with a biological target. The N-methyl group on the piperazine ring can be replaced with other alkyl or aryl groups to investigate the impact of steric and electronic effects on binding affinity and selectivity.

By synthesizing a library of derivatives of this compound and evaluating their biological activity, researchers can gain valuable insights into the key structural features required for interaction with a particular target. mdpi.com This information is crucial for the rational design of more potent and selective ligands. SAR studies of piperazine derivatives have been instrumental in the development of drugs targeting the central nervous system (CNS). nih.gov

Potential in Materials Science or Supramolecular Chemistry (excluding consumer products)

The application of heterocyclic compounds is not limited to the life sciences; they also play a significant role in materials science and supramolecular chemistry. The ability of piperazine and its derivatives to participate in hydrogen bonding and other non-covalent interactions makes them attractive building blocks for the construction of supramolecular assemblies. researchgate.netresearchgate.net

The this compound molecule, with its two nitrogen-containing rings, has the potential to act as a ditopic or tritopic node in the formation of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms can coordinate to metal ions, leading to the formation of extended one-, two-, or three-dimensional networks with interesting structural and functional properties.

Furthermore, the azepane ring can be incorporated into polymer backbones to create functional polymers with tailored properties. f1000research.com For example, azepane-containing polymers could exhibit unique thermal or mechanical properties. The N-methylpiperazine moiety could also be used to introduce pH-responsiveness or other stimuli-responsive behaviors into polymeric materials. nih.gov The self-assembly of piperazine-based macrocycles has been explored for various applications, showcasing the potential of this heterocyclic unit in the design of novel materials.

Future Directions and Emerging Research Avenues

Design of Novel 3-(4-Methylpiperazin-1-yl)azepane Derivatives with Enhanced Selectivity

The development of new chemical entities with high selectivity for their biological target is a primary objective in medicinal chemistry to minimize off-target effects and improve therapeutic outcomes. For the this compound scaffold, future work will concentrate on creating derivatives with superior selectivity. The inherent conformational flexibility of the seven-membered azepane ring is a critical factor in its bioactivity, and introducing specific substituents can bias the ring's conformation to achieve a better fit and higher selectivity for a target protein. lifechemicals.com

Structure-activity relationship (SAR) studies are fundamental to this process. For instance, research on other kinase inhibitors has shown that modifications to the piperazine (B1678402) ring can dramatically influence selectivity. In the development of Discoidin Domain Receptor 1 (DDR1) inhibitors, replacing a trifluoromethylphenyl group with a 1-(4-methyl)piperazinyl moiety led to a significant loss in potency, whereas its complete removal enhanced selectivity against other kinases like DDR2 and Bcr-Abl. nih.gov This highlights that even small changes to the piperazine substituent can be a powerful tool for fine-tuning the selectivity profile of a molecule.

Similarly, in the design of selective 5-HT(1A) receptor agonists, modifying the aryl group attached to the piperazine ring was a key strategy. nih.gov Applying this principle to the this compound scaffold, future research could involve synthesizing a library of analogues with diverse substitutions on both the azepane and piperazine rings to identify compounds with optimal selectivity for specific therapeutic targets, such as G-protein coupled receptors or enzymes like protein tyrosine phosphatases. nih.gov

Exploration of Alternative Linkages and Substitution Patterns

Systematic exploration of the core structure of this compound is a promising avenue for discovering novel compounds with improved properties. This involves modifying the linker connecting the azepane and piperazine rings and exploring various substitution patterns on both heterocyclic systems.

Strategies for creating such derivatives include the synthesis of functionalized azepanes from bicyclic halogenated precursors, which can then be coupled to different piperazine derivatives. rsc.org Another approach is the de novo synthesis of azepane analogues of existing piperidine-based drugs, a strategy that can expand the chemical space and lead to new intellectual property. researchgate.net Research into vindoline-piperazine conjugates has demonstrated that varying the type of linker connecting the two pharmacophores significantly impacts biological activity. researchgate.net

For the this compound scaffold, this could involve:

Varying Substituents: Introducing a range of functional groups at different positions of the azepane and piperazine rings. This can influence the molecule's polarity, solubility, and ability to form key interactions with a biological target.

Modifying the Linker: The direct nitrogen-carbon bond between the two rings could be replaced with other functional groups, such as amides, esters, or short alkyl chains, to alter the distance and relative orientation of the two heterocyclic moieties.

Ring Modification: Bioisosteric replacement of the azepane or piperazine ring with other heterocyclic systems, such as 1,4-oxazepane, could be explored to assess the impact on pharmacological activity. researchgate.net

These explorations into new linkages and substitution patterns are essential for developing a comprehensive understanding of the structure-activity relationships governing this class of compounds.

Advanced Computational Approaches for Rational Design

In recent years, in silico methods have become indispensable tools in drug discovery, accelerating the design of new molecules and reducing the reliance on costly and time-consuming laboratory synthesis and testing. japsonline.comnih.gov For the this compound scaffold, computational approaches can guide the rational design of derivatives with enhanced potency and selectivity.

Key computational techniques that can be applied include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov For derivatives of this compound, docking studies can help visualize binding modes, identify key amino acid interactions, and prioritize which analogues are most likely to be active, as has been done for other azepine and piperazine-based compounds. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. japsonline.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate predictive models to guide the design of new compounds with improved activity. nih.govresearchgate.net

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model based on known active compounds can be used to screen virtual libraries for new molecules containing the this compound scaffold that fit the model.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. japsonline.com This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxicity issues.

By integrating these computational methods, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process and increasing the probability of success. frontiersin.org

Development of Green Chemistry Methodologies for Synthesis

The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and increase energy efficiency. researchgate.net Developing green methodologies for the synthesis of this compound and its derivatives is a crucial area of future research.

Traditional methods for synthesizing heterocyclic compounds often involve harsh reaction conditions and toxic solvents. researchgate.net Modern, greener alternatives include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various piperazine and other N-heterocyclic derivatives. researchgate.netnih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, reduce the need for harsh reagents, and improve yields. nih.govnih.gov

Use of Green Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids is a cornerstone of green chemistry. frontiersin.org

Catalysis: The use of efficient catalysts, including biocatalysts (enzymes), photocatalysts, or recyclable heterogeneous catalysts, can reduce energy consumption and waste. numberanalytics.comnsf.gov For example, visible-light photoredox catalysis has emerged as a mild and sustainable method for the C-H functionalization of piperazines. nsf.gov

Flow Chemistry: Continuous flow reactors offer enhanced safety, better process control, and increased efficiency compared to traditional batch processing, making them a key technology for sustainable chemical production. numberanalytics.com

Adopting these green chemistry approaches for the synthesis of azepane-piperazine derivatives will not only reduce the environmental impact but also improve the efficiency and cost-effectiveness of producing these valuable compounds. numberanalytics.com

Investigation of Multi-Targeting Ligands Based on the Scaffold

Complex, multifactorial diseases such as neurodegenerative disorders or cancer often involve multiple pathological pathways. The traditional "one drug-one target" approach has shown limited success against such diseases, leading to the emergence of the multi-target directed ligand (MTDL) strategy. nih.gov MTDLs are single molecules designed to interact with two or more distinct biological targets, offering the potential for a more holistic therapeutic effect.

The this compound scaffold, combining two pharmacologically relevant heterocycles, is an attractive starting point for the design of MTDLs. For example, in the context of Alzheimer's disease, a single compound could be designed to inhibit both acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), or to possess both BACE1 inhibitory and antioxidant properties. nih.gov

The design of MTDLs based on this scaffold could involve:

Identifying two or more targets implicated in a specific disease.

Using computational modeling to design a single molecule that incorporates the necessary pharmacophoric features to interact with all selected targets.

Synthesizing hybrid molecules where the this compound core is linked to another pharmacophore known to be active against a second target.

While challenging, the development of MTDLs from the this compound scaffold represents a cutting-edge research direction with the potential to yield innovative treatments for complex diseases.

Q & A

What are the standard synthetic routes for preparing 3-(4-Methylpiperazin-1-yl)azepane, and how is purity ensured?

Methodological Answer:

Synthesis typically involves condensation reactions between piperazine/azepane precursors and functionalized alkyl/aryl halides, often using phase-transfer catalysts (e.g., tetrabutyl ammonium bromide) and bases in organic solvents at elevated temperatures (up to 150°C) . Post-synthesis, purification is achieved via recrystallization from solvents like aqueous dimethylformamide (DMF). Purity is validated using Differential Scanning Calorimetry (DSC) to determine melting points and single-crystal X-ray diffraction (XRD) for structural confirmation. Yield optimization and solvent selection are critical to minimizing byproducts .

Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Single-crystal XRD remains the gold standard, employing programs like SHELXL for refinement . Hydrogen atoms are positioned geometrically and refined using riding models (Uiso(H) = 1.2–1.5×Ueq of parent atoms). Discrepancies between experimental and theoretical geometries are resolved via DFT calculations (e.g., B3LYP/6-311G level), comparing torsion angles (Table 2 ) and bond lengths. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C-H···π, π-π stacking) .

How do intermolecular interactions influence the crystal packing of this compound, and what methodologies quantify these interactions?

Methodological Answer:

Crystal packing is stabilized by weak interactions such as C-H···F (-2.05 kcal/mol), C-H···O (-4.37 kcal/mol), and lp···π, as calculated via the PIXEL method . Interaction energies (I.E.) for molecular pairs are derived from electron density partitioning, with destabilizing pairs (e.g., in asymmetric units) offset by overall lattice stabilization. Hirshfeld surfaces map contact contributions (e.g., 15–20% from H···H interactions), while thermal ellipsoid models assess dynamic disorder .

How should researchers address contradictory observations of destabilizing molecular pairs in asymmetric units during crystal structure analysis?

Methodological Answer:

Destabilizing motifs (e.g., I.E. >0 kcal/mol in asymmetric units) require energy decomposition via PIXEL to isolate repulsive components (e.g., electrostatic vs. dispersion). While destabilizing pairs may arise from steric clashes, global lattice energy often compensates. Comparative studies with isostructural analogues and temperature-dependent XRD can clarify thermal contributions to packing anomalies .

What computational strategies are employed to reconcile discrepancies between experimental and theoretical structural data for this compound?

Methodological Answer:

Geometrical optimization using B3LYP/6-311G starts with solid-state XRD coordinates to account for crystal field effects. Torsion angles (e.g., 5–10° deviations in gas-phase vs. solid-state) highlight conformational flexibility. Interaction energy benchmarking against PIXEL results validates force fields for molecular dynamics simulations. Discrepancies in bond lengths (>0.05 Å) may indicate electron correlation limitations in DFT .

How does the presence of fluorine in related analogues affect intermolecular interactions and bioactivity?

Methodological Answer:

Fluorine’s electronegativity enhances lipophilicity and stabilizes weak interactions (e.g., C-H···F, -2.05 kcal/mol), influencing crystal packing and bioavailability . In analogues, fluorine-substituted phenyl groups increase metabolic stability by resisting oxidative degradation. Comparative Hirshfeld analyses (e.g., 10–15% F···H contacts vs. 5–8% for non-fluorinated derivatives) quantify these effects .

What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work under fume hoods to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services. Acute toxicity data for azepane derivatives (e.g., LD50 >2000 mg/kg in rats) suggest moderate risk, but mutagenicity screening (Ames test) is advised for novel analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.